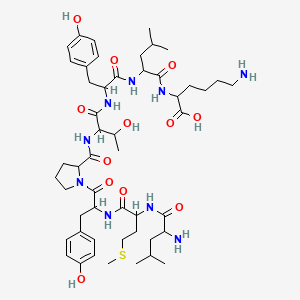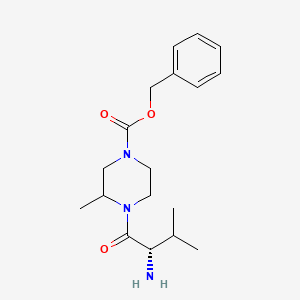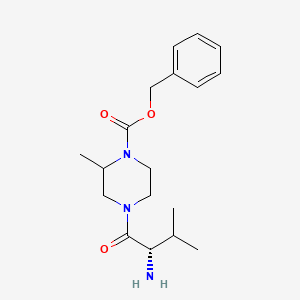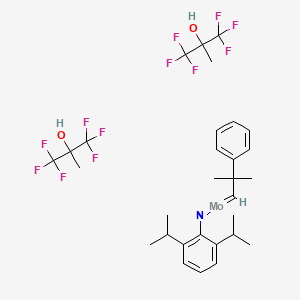
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate: is a complex organometallic compound. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research. The compound contains molybdenum at its core, coordinated with a phenyl imino group and a phenylpropylidene ligand, along with hexafluoro-2-methylpropan-1-olate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate typically involves the reaction of molybdenum hexafluoride with appropriate ligands under controlled conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent, with photolysis (UV/VIS irradiation) at low temperatures (e.g., -80°C to 0°C) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The molybdenum center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands attached to the molybdenum can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include norbornadiene and other olefins. Reactions are often conducted in solvents like THF, with photolysis at low temperatures to control the reaction kinetics .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with norbornadiene can lead to the formation of complex molybdenum-olefin adducts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including olefin metathesis. Its unique structure allows it to facilitate the formation and breaking of carbon-carbon bonds efficiently .
Biology and Medicine
While direct applications in biology and medicine are less common, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate is used in the production of polymers and other advanced materials, where its catalytic properties are highly valued .
Wirkmechanismus
The compound exerts its effects primarily through its role as a catalyst. The molybdenum center facilitates the activation of substrates, allowing for efficient chemical transformations. The imino and phenylpropylidene ligands play a crucial role in stabilizing the reactive intermediates, while the hexafluoro-2-methylpropan-1-olate groups enhance the compound’s stability and solubility in organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Schrock’s Catalyst: Another molybdenum-based catalyst with similar applications in olefin metathesis.
Grubbs’ Catalyst: A ruthenium-based catalyst used for similar purposes but with different ligand structures.
Uniqueness
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate is unique due to its specific ligand arrangement, which provides distinct catalytic properties and stability compared to other catalysts .
Eigenschaften
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVDWEMQFYIDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F12MoNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
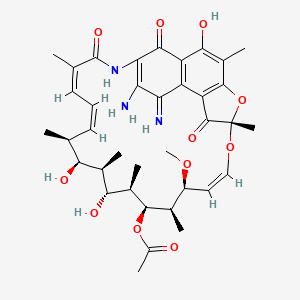





![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)
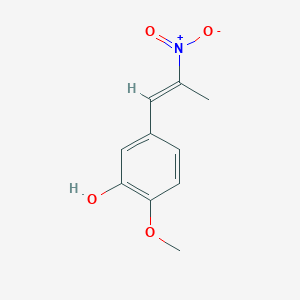
![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)


